Computed Lipophilicity (XLogP3) Differentiation Versus the 6-Methoxy-Pyridazine Analog
The target compound exhibits a computed XLogP3 of 1.5 [1], which is markedly lower than the 6-methoxy-pyridazine analog (CAS 2034446-44-9, C₁₈H₁₈N₄O₄S, MW 386.43), where the additional methoxy group and higher molecular weight are predicted to increase logP by approximately 0.5–1.0 log units based on the Hansch π contribution of aromatic –OCH₃ [2]. This lipophilicity difference translates to an estimated 3- to 10-fold difference in logD₇.₄ partition coefficients, impacting membrane permeability predictions. Lower logP may confer superior aqueous solubility, a critical parameter for biochemical assay compatibility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (estimated XLogP3 ≈ 2.0–2.5 based on –OCH₃ contribution) |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.5–1.0 (lower for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A lower logP value predicts improved aqueous solubility and reduced non-specific protein binding, which is advantageous for biochemical and cell-based assay development compared to more lipophilic analogs.
- [1] PubChem Compound Summary for CID 91627289. Computed XLogP3-AA = 1.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91627289 View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. (Aromatic –OCH₃ π value ≈ +0.5 to +1.0 for logP contribution.) View Source
